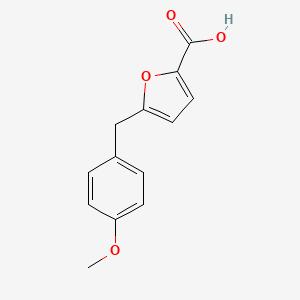

5-(4-Methoxybenzyl)-2-furoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

5-[(4-methoxyphenyl)methyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C13H12O4/c1-16-10-4-2-9(3-5-10)8-11-6-7-12(17-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) |

InChI Key |

LDFSQMQEBLBBFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

The Enduring Importance of Furan and Furoic Acid Scaffolds

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a fundamental building block in a vast array of biologically active molecules. ijabbr.comutripoli.edu.lywisdomlib.orgresearchgate.netutripoli.edu.ly Its derivatives are integral to numerous pharmaceutical agents, demonstrating a wide spectrum of pharmacological activities. utripoli.edu.lyutripoli.edu.lywisdomlib.org These activities include antimicrobial, antiviral, anti-inflammatory, analgesic, and antitumor properties, among others. ijabbr.comresearchgate.netutripoli.edu.ly The versatility of the furan nucleus allows for a multitude of chemical modifications, enabling the synthesis of diverse derivatives with tailored biological functions. utripoli.edu.ly Even minor alterations to the substitution pattern on the furan ring can lead to significant changes in biological activity. utripoli.edu.lyresearchgate.net

Furoic acid, specifically 2-furoic acid, is a key derivative of furan, first described in 1780. ijabbr.comutripoli.edu.ly It serves as a crucial starting material and intermediate in organic synthesis. orgsyn.orgacs.orgcutm.ac.in The industrial production of 2-furoic acid is often achieved through the Cannizzaro reaction of furfural (B47365). acs.orgcutm.ac.inwikipedia.org This carboxylic acid derivative of furan is not only a valuable synthetic precursor but is also found in various food products, where it acts as a preservative and flavoring agent. cutm.ac.inwikipedia.org The exploration of furoic acid and its derivatives continues to be a fertile ground for the discovery of new chemical entities with potential therapeutic applications.

The Expanding Frontier of 5 Substituted Furoic Acid Research

The synthetic strategies to access these 5-substituted analogues often involve methods like the Meerwein arylation, which allows for the introduction of aryl groups at the 5-position of the furan (B31954) ring. mdpi.comresearchgate.net The resulting 5-aryl-2-furoic acids can then be further functionalized to create libraries of compounds for biological screening. Research has demonstrated that derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid, for example, exhibit potent antimicrobial activity. researchgate.net This highlights the potential of the 5-substituted furoic acid scaffold as a template for the design of new therapeutic agents.

A Sharpened Focus on 5 4 Methoxybenzyl 2 Furoic Acid

Established Synthetic Routes to the 2-Furoic Acid Scaffold

The 2-furoic acid scaffold is a fundamental building block, and its synthesis has been extensively studied. Key strategies involve the formation of the furan ring itself, followed by or concurrent with the introduction of the carboxylic acid group.

Strategies for Furan Ring Formation

Two classical name reactions, the Paal-Knorr synthesis and the Feist-Benary synthesis, are cornerstones in the formation of substituted furan rings.

The Paal-Knorr furan synthesis is a widely employed method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgwikipedia.orgalfa-chemistry.comresearchgate.netorganic-chemistry.orgresearchgate.net The reaction typically proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a dihydrofuran intermediate that dehydrates to the furan ring. wikipedia.orgalfa-chemistry.com Various protic acids (e.g., sulfuric acid, hydrochloric acid) and Lewis acids can be used as catalysts. wikipedia.org The versatility of this method allows for the synthesis of a wide range of substituted furans by starting with appropriately substituted 1,4-dicarbonyl precursors.

The Feist-Benary furan synthesis provides another powerful route to substituted furans, particularly those bearing an ester group. This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgquimicaorganica.orgambeed.com The mechanism involves the formation of an enolate from the β-dicarbonyl compound, which then displaces the halide from the α-halo ketone. Subsequent cyclization and dehydration yield the furan ring. quimicaorganica.org Modifications of this method, such as using propargyl sulfonium (B1226848) salts in place of α-halo ketones, have expanded its scope. wikipedia.org

| Furan Synthesis Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (protic or Lewis) | Substituted furans |

| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Base (e.g., ammonia, pyridine) | Substituted furans (often with an ester group) |

Introduction of Carboxylic Acid Functionality

A primary and industrially significant method for producing 2-furoic acid is the oxidation of furfural (B47365) . orgsyn.orgorgsyn.org Furfural, readily available from the dehydration of pentose (B10789219) sugars found in biomass, can be oxidized using various reagents. A common laboratory and industrial process is the Cannizzaro reaction, where furfural is treated with a strong base like sodium hydroxide (B78521) to yield both 2-furoic acid and furfuryl alcohol. orgsyn.org Other oxidizing agents such as potassium permanganate (B83412) and catalytic systems involving oxygen have also been employed. orgsyn.org

Another approach involves the carboxylation of the furan ring . This can be achieved through methods such as the carbonation of a lithiated furan derivative. For instance, furan can be deprotonated at the 2-position with a strong base like n-butyllithium, followed by quenching with carbon dioxide to yield 2-furoic acid.

Approaches for Introducing the 4-Methoxybenzyl Moiety at the 5-Position

The introduction of the 4-methoxybenzyl group at the 5-position of the 2-furoic acid scaffold requires regioselective methods. Friedel-Crafts reactions and metal-catalyzed cross-coupling reactions are prominent strategies.

Regioselective Arylation and Alkylation Reactions

Friedel-Crafts alkylation offers a direct approach to introduce the benzyl group. In this method, 2-furoic acid or its ester derivative can be reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst. The furan ring, being electron-rich, is susceptible to electrophilic attack, and the 5-position is generally the most reactive site for such substitutions. The choice of catalyst and reaction conditions is crucial to achieve high regioselectivity and avoid side reactions.

Coupling Reactions and Metal-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high precision. A common strategy involves the coupling of a 5-halo-2-furoic acid derivative (e.g., 5-bromo-2-furoic acid) with a suitable organometallic reagent containing the 4-methoxybenzyl group. For example, a Suzuki coupling reaction can be performed between methyl 5-bromo-2-furoate and 4-methoxybenzylboronic acid in the presence of a palladium catalyst and a base. nih.gov This approach offers excellent control over the position of the substituent.

Another metal-catalyzed approach is the direct C-H arylation or alkylation of the furan ring. This method avoids the pre-functionalization of the furan ring with a halogen. Palladium and other transition metal catalysts can activate the C-H bond at the 5-position, allowing for the direct coupling with a 4-methoxybenzyl halide or a related electrophile.

| Reaction Type | Furan Substrate | Benzyl Source | Catalyst/Reagents | Key Feature |

| Friedel-Crafts Alkylation | 2-Furoic acid or ester | 4-Methoxybenzyl chloride | Lewis acid | Direct C-H functionalization |

| Suzuki Coupling | 5-Halo-2-furoic acid derivative | 4-Methoxybenzylboronic acid | Palladium catalyst, base | High regioselectivity |

| Direct C-H Alkylation | 2-Furoic acid derivative | 4-Methoxybenzyl halide | Transition metal catalyst | Atom-economic |

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods.

Biocatalysis has emerged as a promising green alternative for the synthesis of furoic acid and its derivatives. mdpi.comnih.govmdpi.comresearchgate.net Whole-cell biocatalysts and isolated enzymes are being explored for the selective oxidation of furfural and its derivatives under mild conditions, often in aqueous media. mdpi.comresearchgate.net This approach can lead to high yields and selectivities while minimizing the use of harsh reagents and organic solvents.

Microwave-assisted synthesis has also gained traction as a green chemistry tool. rasayanjournal.co.inrsc.orgscispace.comnih.govchemrxiv.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. rasayanjournal.co.inrsc.orgnih.gov This technique has been successfully applied to various heterocyclic syntheses and could be adapted for the synthesis of this compound, potentially reducing energy consumption and reaction times.

Flow chemistry represents another modern approach that offers advantages in terms of safety, scalability, and process control. The continuous nature of flow reactors can allow for better heat and mass transfer, leading to improved yields and selectivities. This technology is being increasingly applied to the synthesis of fine chemicals and could be a valuable tool for the efficient production of this compound.

Optimization of Reaction Conditions and Yields

Catalyst, Solvent, and Temperature Effects

In the synthesis of related heterocyclic structures, the catalyst and solvent system, along with the reaction temperature, have been shown to be pivotal. For instance, in a model reaction for the synthesis of 1,2,3-triazole derivatives, a content that can be analogously considered, various conditions were screened. It was observed that increasing the reaction temperature did not necessarily lead to improved yields. researchgate.net The optimal conditions were identified as using a copper sulfate (B86663) (CuSO₄) catalyst (50 mol%) with sodium ascorbate (B8700270) as a reducing agent in a 1:1 mixture of water and tert-butanol (B103910) at room temperature. researchgate.net This highlights the importance of a systematic screening of these three parameters in conjunction.

The following table, based on analogous synthetic studies, illustrates the impact of catalyst, solvent, and temperature on product yield.

Table 1: Optimization of Reaction Conditions for a Model Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuSO₄ (10) | H₂O/t-BuOH (1:1) | 50 | Low |

| 2 | CuSO₄ (30) | H₂O/t-BuOH (1:1) | 50 | Moderate |

| 3 | CuSO₄ (50) | H₂O/t-BuOH (1:1) | 50 | - |

| 4 | CuSO₄ (50) | H₂O/t-BuOH (1:1) | Room Temp | High |

This data underscores that a higher temperature is not always beneficial and that an optimal catalyst loading is necessary for efficient conversion.

Base and Solvent System Optimization

The choice of base and solvent is another critical factor. In the synthesis of 4-aryl-2-quinolin-2(1H)-ones, a related heterocyclic synthesis, the effect of different bases and solvents on the cyclization reaction was investigated. Such studies are crucial for developing efficient one-pot methodologies.

In the context of producing the parent 2-furoic acid, a well-established procedure involves the Cannizzaro reaction of furfural. orgsyn.org This reaction is typically carried out in an aqueous solution of sodium hydroxide. The concentration of the base and the reaction temperature are critical parameters that are optimized to achieve a good yield, which is reported to be in the range of 60-63%. orgsyn.org

For the synthesis of more complex derivatives, such as 5-methyl-2-furancarboxylic acid from 5-hydroxymethyl-2-furancarboxylic acid, the choice of solvent was found to be significant. In one study, various solvents were tested for the hydrogenolysis reaction, with tetrahydrofuran (B95107) (THF) providing a high yield of 94.5% at 30 °C. rsc.org

The table below summarizes findings from a study on the synthesis of pyranopyrimidines, demonstrating the impact of the solvent on the reaction yield.

Table 2: Influence of Solvent on the Yield of a Model Reaction

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | H₂O | 60 |

| 2 | EtOH | 75 |

| 3 | CH₃CN | 70 |

| 4 | Toluene | 50 |

These findings suggest that solvent-free conditions or the use of specific aprotic solvents like THF can significantly enhance reaction yields, a principle that can be applied to the synthesis of this compound.

Synthesis of Ester and Amide Derivatives of this compound

The carboxylic acid group of this compound is a primary target for derivatization, readily converted into a wide range of esters and amides. Standard esterification procedures, such as reacting the acid with an alcohol in the presence of an acid catalyst, or conversion to an acyl chloride followed by reaction with an alcohol, are commonly employed. nih.gov For instance, the synthesis of methyl esters of similar furoic acids has been achieved through these established methods. mdpi.com

Amide synthesis is typically accomplished by activating the carboxylic acid, followed by coupling with a primary or secondary amine. iajpr.com Common activating agents include thionyl chloride to form the acyl chloride, or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net Microwave-assisted synthesis has also been reported as an efficient method for preparing furan-containing amides and esters, often leading to higher yields and shorter reaction times. researchgate.net

A variety of reagents and conditions can be utilized for these transformations, including the use of phosphonitrilic chloride trimer (PNT) as an efficient activating agent for amidation. iajpr.com The choice of coupling reagent and reaction conditions can be tailored to the specific substrate and desired product. google.com

Table 1: Examples of Ester and Amide Derivatives

| Derivative Type | Reactant | General Method |

|---|---|---|

| Ester | Alcohol | Acid-catalyzed esterification or via acyl chloride |

Exploration of Substituent Effects on the Methoxybenzyl Moiety

The methoxybenzyl group of this compound provides another avenue for structural modification to probe structure-activity relationships (SAR). researchgate.net The position and nature of substituents on the phenyl ring can significantly influence the biological activity of the molecule.

Modifications to the Furan Ring System

The furan ring itself can be subjected to chemical modifications, although this is often more challenging than derivatizing the peripheral functional groups. Strategies for modifying the furan core include electrophilic substitution reactions, though the regioselectivity can be an issue. psu.edu The use of blocking groups, such as a trimethylsilyl (B98337) group, can direct substitution to specific positions on the furan ring. psu.edu

Another approach involves the complete replacement of the furan ring with other heterocyclic systems, a strategy known as bioisosteric replacement. nih.gov The goal of bioisosterism is to replace a functional group with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic properties. nih.gov For example, furan rings have been considered as bioisosteres for carboxylic acids in some contexts. nih.gov The transposition of the furan ring has also been explored as a synthetic strategy. researchgate.net

Incorporation into Hybrid Molecules and Bioconjugates

To enhance or broaden the biological activity of this compound, it can be incorporated into larger molecular architectures, creating hybrid molecules or bioconjugates. This strategy involves linking the furoic acid derivative to another pharmacologically active molecule or a biomolecule.

For example, furoic acid derivatives have been incorporated into chalcone (B49325) scaffolds, which are known for their diverse biological activities. csic.es The furoyl radical can be linked to the chalcone structure via an ester or amide bond, leading to hybrid compounds with potent cytotoxic effects against cancer cell lines. csic.es The synthesis of such hybrids often involves the standard coupling reactions described for ester and amide formation.

Stereochemical Considerations in Derivative Synthesis

When modifications to this compound or its derivatives introduce chiral centers, stereochemical considerations become crucial, as different enantiomers or diastereomers of a molecule can exhibit distinct biological activities. nih.gov

The synthesis of optically pure derivatives can be achieved through several strategies. One common approach is to use a chiral starting material or a chiral auxiliary that directs the stereochemical outcome of a reaction. chiroblock.comchemrxiv.org For instance, the synthesis of chiral furan-2(5H)-ones has been accomplished using a chiral sulfinyl group as a key building block. psu.edu Asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other, is another powerful tool for synthesizing enantiomerically enriched compounds. nih.gov Resolution of a racemic mixture, separating the enantiomers, is also a viable, though often less efficient, method. nih.gov The absolute configuration of the synthesized chiral molecules is a critical aspect of their characterization. chemrxiv.org

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 5-(4-Methoxybenzyl)-2-furoic acid, the ¹H NMR spectrum displays distinct signals corresponding to the different proton environments.

¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | COOH |

| ~7.20 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~7.15 | Doublet | 1H | Furan-H |

| ~6.90 | Doublet | 2H | Ar-H (meta to OCH₃) |

| ~6.25 | Doublet | 1H | Furan-H |

| ~4.00 | Singlet | 2H | CH₂ |

| ~3.80 | Singlet | 3H | OCH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The downfield signal around 12.5 ppm is characteristic of a carboxylic acid proton. The aromatic region shows two doublets corresponding to the protons on the methoxy-substituted benzene (B151609) ring. The furan (B31954) ring protons also appear as distinct doublets. The singlet at approximately 4.00 ppm is assigned to the methylene (B1212753) bridge protons, and the singlet around 3.80 ppm corresponds to the methoxy (B1213986) group protons.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete mapping of the carbon framework.

¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | COOH |

| ~158.5 | Ar-C (C-OCH₃) |

| ~157.0 | Furan-C |

| ~148.0 | Furan-C |

| ~130.0 | Ar-C (CH) |

| ~129.0 | Ar-C (C-CH₂) |

| ~118.0 | Furan-CH |

| ~114.0 | Ar-C (CH) |

| ~109.0 | Furan-CH |

| ~55.0 | OCH₃ |

| ~32.0 | CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The spectrum typically shows a signal for the carboxylic acid carbon at the lowest field (~160.0 ppm). The aromatic and furan carbons appear in the region between 109.0 and 158.5 ppm. The aliphatic region contains signals for the methoxy carbon (~55.0 ppm) and the methylene bridge carbon (~32.0 ppm).

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. In this compound, COSY spectra would show correlations between the coupled protons on the furan ring and between the ortho and meta protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) identifies direct carbon-proton (¹³C-¹H) attachments. This experiment would link the proton signals to their corresponding carbon signals, for example, the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range (2-3 bond) carbon-proton correlations. This is vital for piecing together the molecular fragments. For instance, HMBC can show correlations between the methylene protons and the carbons of both the furan and benzene rings, confirming the benzyl-furan linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1610, 1510 | C=C stretch (aromatic ring) |

| ~1250, 1030 | C-O stretch (ether and furan) |

| ~2950 | C-H stretch (aliphatic) |

The broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid. The strong peak around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) group of the carboxylic acid. Aromatic C=C stretching vibrations are observed around 1610 and 1510 cm⁻¹. The C-O stretching of the methoxy group and the furan ring are typically found in the 1250-1030 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The expected exact mass of this compound (C₁₃H₁₂O₄) is approximately 232.07 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also provide structural clues. For example, a common fragmentation would be the loss of the carboxylic acid group (COOH) or cleavage at the methylene bridge.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Advanced chromatographic techniques are indispensable for both the isolation of this compound from reaction mixtures and the rigorous assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a principal method used for these purposes.

The development of a robust HPLC method is crucial for ensuring the quality of the compound. Method validation, following guidelines from the International Conference on Harmonisation (ICH), would typically be performed to guarantee specificity, linearity, accuracy, precision, and robustness. This ensures that the analytical method is reliable for its intended purpose of purity determination.

For the analysis of furoic acid derivatives, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique. A typical method would involve a C18 column and a mobile phase consisting of a gradient mixture of an aqueous buffer (such as phosphoric acid or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Table 2: Illustrative HPLC Method Parameters for Analysis of Furoic Acid Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent gradient from A to B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would separate this compound from starting materials, by-products, and other impurities, allowing for its accurate quantification and purity assessment. The retention time under specific conditions would be a characteristic identifier for the compound.

In addition to analytical HPLC, preparative chromatography is utilized for the purification of the compound on a larger scale. In this technique, the principles are similar to analytical HPLC, but it is scaled up to handle larger quantities of material, enabling the isolation of the pure compound for further research and application.

Investigation of Biological Activities and Mechanistic Pathways of 5 4 Methoxybenzyl 2 Furoic Acid and Its Derivatives Preclinical, Non Human

Antimicrobial Activity Studies

Antibacterial Efficacy and Spectrum of Activity (in vitro, non-human models)

While direct studies on the antibacterial properties of 5-(4-Methoxybenzyl)-2-furoic acid were not found, research on related benzoic acid and pyrrolidinone derivatives provides insights into their potential antibacterial action. For instance, a study on 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO), a related compound, demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov DMBPO showed the highest efficacy against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 187 µg/ml. nih.gov It also inhibited Klebsiella pneumoniae (MIC of 220 µg/ml), Bacillus subtilis (MIC of 850 µg/ml), and Staphylococcus aureus (MIC of >1000 µg/ml). nih.gov

Another study on benzoic acid derivatives highlighted their potential as antibacterial agents. nih.gov Specifically, benzyl (B1604629) isothiocyanate (BITC) has been shown to be effective against several clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The lipophilic and electrophilic nature of BITC allows it to penetrate bacterial outer membranes and disrupt their plasma membranes. nih.gov Furthermore, phenethyl isothiocyanate (PEITC) has shown antibacterial activity against various bacteria from the human digestive tract. nih.gov

Flavonoids, another class of compounds related to the core structure, exhibit broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive pathogens. nih.gov Their mechanisms of action include inhibiting bacterial enzymes and toxins, disrupting cytoplasmic membranes, preventing biofilm formation, and acting synergistically with other antibiotics. nih.gov

A study on microbial natural products identified celastramycin A, closthioamide, and maduranic acid as having significant antibacterial activity at concentrations below 2 µg/mL against veterinary pathogens like Pasteurella and Mannheimia. nih.gov Closthioamide, in particular, demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase. nih.gov

Interactive Data Table: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/ml) | Zone of Inhibition (mm) |

| 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO) | Escherichia coli | 187 | Not Reported |

| Klebsiella pneumoniae | 220 | 10.3 | |

| Bacillus subtilis | 850 | 2.6 | |

| Staphylococcus aureus | >1000 | 4.4 |

Antifungal Efficacy and Spectrum of Activity (in vitro, non-human models)

Research has shown that derivatives of benzoic acid and related heterocyclic compounds possess significant antifungal properties. A study focused on benzoic acid derivatives identified them as inhibitors of CYP53, a fungal-specific enzyme, leading to antifungal activity against Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov This highlights the potential for developing targeted antifungal agents based on this chemical scaffold. nih.gov

Similarly, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO) demonstrated potent antifungal activity, notably against the opportunistic fungal pathogen Aspergillus niger, with a remarkable MIC value of 1 µg/ml and a large zone of inhibition of 28 mm. nih.gov This suggests that DMBPO and related structures have more pronounced antifungal than antibacterial effects. nih.gov

Further supporting the antifungal potential of related structures, indole (B1671886) carboxylic acid derivatives have been reported for their antifungal activity. nih.gov One such derivative, 6-methoxy-1H-indole-2-carboxylic acid (MICA), produced by Bacillus toyonensis, has shown promise as an antimycotic agent. nih.gov

The antifungal mechanism of some phytochemicals, such as phenethyl isothiocyanate (PEITC), involves reducing oxygen consumption, increasing reactive oxygen species production, and depolarizing the mitochondrial membrane in fungal cells. nih.gov Another study on plant extracts identified diterpenes, triterpenes, and other organic compounds as bioactive agents against fungal pathogens of blueberries, with some crude extracts showing 100% inhibition of mycelial growth. mdpi.com

A study on 4-substituted mandelic acid derivatives containing a "1,3,4-oxadiazole thioether" moiety revealed excellent antifungal activities against various plant pathogenic fungi, including Gibberella saubinetii, Verticillium dahlia, and Sclerotinia sclerotiorum. mdpi.com Some of these compounds showed significantly higher inhibition rates than the commercial fungicide mandipropamid. mdpi.com

Ursolic acid has also been investigated for its antifungal effects against Cryptococcus neoformans. It was found to disrupt the cell membrane integrity and inhibit capsule and melanin (B1238610) production in a concentration-dependent manner. researchgate.net

Interactive Data Table: Antifungal Activity of Related Compounds

| Compound/Extract | Fungal Strain | MIC (µg/ml) | Inhibition Percentage (%) |

| 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO) | Aspergillus niger | 1 | Not Reported |

| Crude Extract M5L of L. hirta | P. clavispora & C. gloeosporioides | 5 mg/mL | 100 |

| Compound E13 (mandelic acid derivative) | G. saubinetii | 20.4 | 78.3 |

| Compound E6 (mandelic acid derivative) | V. dahliae | 12.7 | 93.8 |

| Compound E18 (mandelic acid derivative) | S. sclerotiorum | 8.0 | Not Reported |

Antiviral Properties Investigations (in vitro, non-human models)

Studies on benzoic acid derivatives have revealed their potential as antiviral agents. One such derivative, NC-5, demonstrated inhibitory activity against influenza A viruses, including oseltamivir-resistant strains. nih.govnih.gov NC-5 was found to inhibit the neuraminidase (NA) activity of the virus, which is crucial for its release from host cells. nih.govnih.gov The 50% effective concentrations (EC50) for H1N1 and an oseltamivir-resistant H1N1 strain were 33.6 µM and 32.8 µM, respectively. nih.gov

Another study showed that formic acid, a simple organic acid, exhibited antiviral activity against the Porcine Epidemic Diarrhea Virus (PEDV). nih.gov It was suggested that formic acid's antiviral effect is linked to its ability to inhibit viral replication. nih.gov

Furthermore, a p38 kinase inhibitor, 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (FHPI), was found to prevent permissive Human Cytomegalovirus (HCMV) infection. nih.gov FHPI was shown to inhibit HCMV DNA replication and late gene expression. nih.gov

Anticancer / Antitumor Research

Antiproliferative Effects on various Cell Lines (in vitro)

Derivatives of the core structure have been extensively studied for their antiproliferative effects against various cancer cell lines. For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity. nih.gov

Similarly, a study on 5-methoxyindole (B15748) tethered C-5 functionalized isatins showed significant antiproliferative activity against lung (A-549), colon (HT-29), and breast (ZR-75) human cancer cell lines. nih.gov Compounds 5o and 5w were identified as potent antiproliferatives, with IC50 values of 1.69 µM and 1.91 µM, respectively, which were more potent than the reference drug sunitinib. nih.gov

Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also been synthesized and tested for their cytotoxicity against human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1) cell lines. nih.gov Several of these compounds showed promising selective activity against prostate cancer and melanoma cell lines, with EC50 values in the micromolar range. nih.gov

The well-known anticancer drug 5-fluorouracil (B62378) (5-FU) has been a benchmark in many of these studies. Research has shown that 5-FU's antiproliferative effects can be enhanced when combined with other compounds. For example, its combination with apigenin (B1666066) significantly inhibited the proliferation of human breast cancer MDA-MB-453 cells. nih.gov Similarly, combining 5-FU with mTOR inhibitors showed a synergistic antiproliferative effect in scirrhous gastric cancer cells. nih.gov The inhibitory effects of 5-FU have also been evaluated on 4-hydroxytamoxifen-resistant and sensitive breast cancer cells, showing that resistant cells can still be sensitive to 5-FU. mdpi.com

A study on ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov

Interactive Data Table: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50/EC50 (µM) |

| Compound 5o (isatin derivative) | A-549 (Lung) | 1.69 |

| Compound 5w (isatin derivative) | Not Specified | 1.91 |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5–20.2 |

| 5-Fluorouracil | MDA-MB-453 (Breast) | 90 |

| Apoptosis inducer LCTA-3344 | MCF7 (Breast) | 2.6 |

| Apoptosis inducer LCTA-3344 | MCF7/HT (Resistant Breast) | 1.4 |

Apoptosis Induction and Cell Cycle Modulation Mechanisms (in vitro)

The anticancer activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. For example, certain 4-thiazolidinone (B1220212) derivatives have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. mdpi.com This was evidenced by a reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. mdpi.com

A study on 5-methoxyindole tethered isatin (B1672199) derivatives revealed that compound 5o caused a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov It also significantly decreased the amount of phosphorylated Rb protein, a key regulator of the cell cycle. nih.gov

The combination of 5-fluorouracil (5-FU) with metformin (B114582) and active vitamin D3 was found to induce cell cycle arrest and apoptosis in colon cancer cells by modulating the PI3K/Akt/PTEN/mTOR network. nih.gov This triple therapy led to an increase in cells in the Sub-G1 phase, indicative of apoptosis. nih.gov

Similarly, the combination of 5-FU with apigenin induced apoptosis in breast cancer cells by down-regulating ErbB2 expression and Akt signaling. nih.gov The combination of 5-FU with mTOR inhibitors also increased the apoptosis rate in scirrhous gastric cancer cells. nih.gov

The ethyl 4-[(4-methylbenzyl)oxy] benzoate complex induced apoptosis in MCF7 cells by activating pro-apoptotic genes (p53, Bax, Parp, Caspase-3, -8, -9) and inactivating the anti-apoptotic gene Bcl2. nih.govresearchgate.net

Benzoxazole derivatives have also been investigated for their ability to induce apoptosis. esisresearch.org Some of these compounds showed an increased apoptotic effect on mouse lymphoma cells and could amplify the apoptotic effect of other agents. esisresearch.org

Anti-angiogenic and Metastasis Inhibition Studies (in vitro, non-human in vivo)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Research into compounds that can inhibit this process is a key area of cancer therapy development. One study investigated a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, for its anti-angiogenic properties. nih.govnih.gov Using a rat aorta angiogenesis assay, the study demonstrated the compound's ability to inhibit the sprouting of new blood vessels. nih.govnih.gov This anti-angiogenic activity was significant, with a reported IC50 value of 56.9 µg/mL. nih.govnih.gov

The anti-proliferative effects of this derivative were also evaluated against Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for angiogenesis. The compound showed a dose-dependent inhibition of HUVEC proliferation, with an IC50 of 76.3 µg/mL. nih.gov This suggests that the anti-angiogenic effect may be at least partially due to its direct impact on the proliferation of endothelial cells. nih.gov

Furthermore, the study explored the compound's effect on A549 lung cancer cells, revealing anti-proliferative activity with an IC50 of 45.5 µg/mL. nih.govnih.gov The researchers concluded that the significant anti-angiogenic activity of the compound might be linked to its anti-proliferative effect on HUVECs and could be attributed to its potent free radical scavenging activity. nih.govnih.gov

Another novel agent, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109), has been shown to inhibit breast cancer cell growth and invasiveness both in vitro and in vivo. nih.gov This compound was found to suppress the metastatic potential of breast cancer cells. nih.gov

Table 1: In Vitro Anti-Angiogenic and Anti-Proliferative Activity

| Compound | Assay | Cell Line | IC50 Value |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Angiogenesis Assay | - | 56.9 µg/mL nih.govnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | MTT Assay | HUVEC | 76.3 µg/mL nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | MTT Assay | A549 | 45.5 µg/mL nih.govnih.gov |

| 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) | Cell Growth & Invasion Assays | Breast Cancer Cells | - nih.gov |

Anti-inflammatory Response Modulation

The inflammatory response is a complex biological process implicated in numerous diseases. The potential of this compound and its derivatives to modulate this response has been a subject of investigation.

Inhibition of Inflammatory Mediators (in vitro)

Research has demonstrated that derivatives of the core structure can effectively inhibit key inflammatory mediators. For instance, a study on synthetic ailanthoidol (B1236983) derivatives, specifically 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, showed a significant reduction in nitric oxide (NO) release from lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This compound also suppressed the production of prostaglandin (B15479496) E2 (PGE2) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), all of which are crucial mediators of inflammation. nih.gov

Furthermore, the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), from LPS-stimulated macrophages was also inhibited by this derivative. nih.gov Similarly, other studies have shown that certain methoxy (B1213986) derivatives of 2,3-diaryl-2,3-dihydrobenzofurans can restore normal levels of reactive oxygen species (ROS) and NO in LPS-activated U937 cells. cnr.it The inhibition of these inflammatory mediators suggests a potent anti-inflammatory potential.

Some 2-styrylchromones, which are vinylogues of flavones, have been shown to be dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes. nih.gov The most effective of these compounds contained structural features known for their antioxidant activity, such as 3',4'-catechol and 4'-phenol substituted B-rings. nih.gov

Table 2: In Vitro Inhibition of Inflammatory Mediators

| Compound/Derivative | Cell Line | Mediator Inhibited |

| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | RAW264.7 | NO, PGE2, iNOS, COX-2, IL-1β, IL-6 nih.gov |

| Methoxy derivatives of 2,3-diaryl-2,3-dihydrobenzofurans | U937 | ROS, NO cnr.it |

| 2-Styrylchromones | Human Polymorphonuclear Leukocytes | Prostaglandins (via COX), Leukotriene B4 (via 5-LOX) nih.gov |

Mechanistic Insights into Anti-inflammatory Pathways (in vitro, non-human models)

The anti-inflammatory effects of these compounds appear to be mediated through the modulation of key signaling pathways. The ailanthoidol derivative, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, was found to exert its anti-inflammatory action by down-regulating the mitogen-activated protein kinase (MAPK) pathway and activator protein-1 (AP-1) activation. nih.gov Specifically, it inhibited the phosphorylation and nuclear translocation of c-Jun, a major component of the AP-1 transcription factor. nih.gov

In a different study, new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans were shown to significantly inhibit the NF-κB pathway in U937 cells. cnr.it The NF-κB signaling cascade is a critical regulator of inflammatory gene expression.

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) has also explored the conjugation of existing drugs with moieties like 3,4,5-trimethoxybenzyl alcohol. mdpi.com This approach has yielded derivatives of ibuprofen (B1674241) and ketoprofen (B1673614) with enhanced anti-inflammatory activity and a greater inhibitory effect on COX-2 compared to the parent drugs. mdpi.com

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. researchgate.netnih.gov The antioxidant properties of this compound and its derivatives have been evaluated through various in vitro assays.

Free Radical Scavenging Assays (in vitro)

Several studies have employed common in vitro assays to assess the free radical scavenging capabilities of these compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used for this purpose. researchgate.netnih.gov

One study on 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO), a compound extracted from marine Streptomyces, demonstrated significant DPPH radical scavenging activity, which was found to be concentration-dependent. nih.gov At a concentration of 5 μg/ml, DMBPO exhibited 44.13% DPPH radical scavenging activity. nih.gov Another study on various extracts of Desmodium tortuosum also showed potent DPPH radical scavenging activity, with the 90% methanol (B129727) extract being the most active. ju.edu.jo

The total antioxidant activity of DMBPO was also assessed, showing 50.10% activity at a concentration of 5 μg/ml. nih.gov Furthermore, a study on a carbothioamide derivative reported an IC50 concentration of 27.8 µg/ml for free radical scavenging activity using the DPPH assay. nih.gov

Other assays used to evaluate antioxidant potential include the superoxide (B77818) anion scavenging assay, hydroxyl radical scavenging assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govnih.gov

Table 3: In Vitro Free Radical Scavenging Activity

| Compound/Extract | Assay | Result |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) | DPPH | 44.13% scavenging at 5 µg/ml nih.gov |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) | Total Antioxidant Activity | 50.10% activity at 5 µg/ml nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | DPPH | IC50 = 27.8 µg/ml nih.gov |

| 90% Methanol Extract of Desmodium tortuosum | DPPH | Most active among tested extracts ju.edu.jo |

Modulation of Oxidative Stress Pathways (in vitro, non-human models)

Beyond direct radical scavenging, compounds can exert antioxidant effects by modulating cellular pathways involved in oxidative stress. Oxidative stress can activate transcription factors like Nrf2, NF-κB, and AP-1. nih.gov The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. nih.gov

Research suggests that small molecules can modulate the activity of proteins within the antioxidant system for a more significant protective effect. nih.gov For instance, the activation of the Nrf2 signaling pathway is considered a promising pharmaceutical strategy to mitigate damage from oxidative stress in various chronic conditions. nih.gov

Studies on other compounds have shown that they can protect against oxidative stress-induced cell damage by up-regulating antioxidant enzymes and modulating pathways like the citrate (B86180) cycle and glucose metabolism. mdpi.com While direct evidence for this compound's modulation of these specific pathways is still emerging, the observed antioxidant activities of its derivatives suggest that this is a promising area for future investigation.

Enzyme Inhibition and Molecular Target Identification

The inhibitory activity of this compound and its analogs against various enzymes is a key area of preclinical research. These studies aim to identify specific molecular targets and elucidate the mechanisms by which these compounds exert their biological effects. While direct studies on this compound are limited, research on structurally related furoic acid derivatives provides valuable insights into its potential enzyme inhibitory activities.

Acetyl-CoA Carboxylase (ACC): Acetyl-CoA carboxylase is a critical enzyme in the biosynthesis of fatty acids, and its inhibition is a target for therapeutic intervention in various diseases, including metabolic disorders and cancer. nih.govresearchgate.net A well-studied inhibitor of ACC is 5-(tetradecyloxy)-2-furoic acid (TOFA), a derivative of 2-furoic acid. abcam.com TOFA acts as a potent, reversible, and competitive inhibitor of ACC. abcam.com In preclinical models, the inhibition of ACC has been shown to suppress fatty acid synthesis and the growth of cancer cells. nih.gov Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against ACC, although direct experimental evidence is needed to confirm this.

MbtI: Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI) is an essential enzyme for the synthesis of mycobactins, which are crucial for iron acquisition by the bacterium. nih.gov Inhibition of MbtI is a promising strategy for the development of new antitubercular agents. Research has identified 5-phenylfuran-2-carboxylic acid derivatives as potent inhibitors of MbtI. nih.gov These compounds, which share the core furoic acid scaffold with this compound, have demonstrated significant antimycobacterial activity, likely through the inhibition of mycobactin (B74219) biosynthesis. nih.gov For instance, one of the most potent inhibitors in this class, compound 1a , exhibited a Ki of 5.3 μM against MbtI. nih.gov

Telomerase: Telomerase is a reverse transcriptase that plays a crucial role in maintaining telomere length and is a key target in cancer therapy. plos.org While direct inhibition of telomerase by this compound has not been reported, studies on other heterocyclic compounds have demonstrated potent telomerase inhibitory activity. For example, certain 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have shown significant telomerase inhibition. nih.gov Additionally, a non-natural indole nucleotide analog, 5-methylcarboxyl-indolyl-2'-deoxyriboside 5'-triphosphate (5-MeCITP), has been identified as a telomerase inhibitor. plos.org These findings highlight the potential for diverse small molecules to target telomerase, although the specific activity of this compound in this regard remains to be investigated.

The interaction of small molecules with specific receptors is fundamental to their pharmacological activity. In vitro receptor binding assays are crucial for determining the affinity and specificity of a compound for its molecular targets. ajwilsonresearch.comsigmaaldrich.com For derivatives of this compound, such as those with a tetrahydro-benzothiophene scaffold, modulatory activity on nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) has been demonstrated. nih.gov These studies utilize reporter assays in human cells to measure the IC50 values and confirm cellular binding. While specific receptor binding data for this compound is not currently available, the methodologies are well-established for future investigations into its potential targets.

The modulation of protein-protein interactions (PPIs) represents a promising therapeutic strategy for various diseases. ajwilsonresearch.comnih.gov Small molecules that can either disrupt or stabilize these interactions are of significant interest. The development of PPI modulators often involves targeting specific structural elements like alpha-helices or beta-sheets at the protein interface. ajwilsonresearch.com While there is no direct evidence of this compound modulating PPIs, its chemical scaffold could potentially be adapted to interact with protein surfaces. The general strategies for discovering PPI modulators, such as high-throughput screening and structure-based design, could be applied to explore this potential activity. frontiersin.org

Other Biological Activities (e.g., Antiparasitic, CNS effects, Antidiabetic)

Beyond enzyme inhibition, preclinical studies have explored other potential therapeutic applications for furoic acid derivatives and related compounds, including antiparasitic, central nervous system (CNS), and antidiabetic activities.

Antiparasitic Activity: Nitro-containing compounds, including some furan (B31954) derivatives, are a known class of anti-infective agents with antiparasitic properties. nih.govnih.gov For instance, 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives have shown significant in vitro activity against Trypanosoma brucei rhodesiense. nih.gov A related compound, 5-hydroxymethyl-2-furoic acid, has demonstrated nematicidal activity against the pine wood nematode Bursaphelenchus xylophilus and the free-living nematode Caenorhabditis elegans. abcam.com These findings suggest that the furoic acid scaffold could be a valuable starting point for the development of novel antiparasitic agents.

CNS Effects: Certain synthetic furan derivatives have been shown to possess CNS depressant and analgesic activities in preclinical models. nih.gov For example, a series of N-(furan-2-ylmethylene) benz-imine derivatives exhibited potent CNS depressant effects. nih.gov While these compounds are structurally distinct from this compound, they highlight the potential for furan-containing molecules to modulate CNS activity.

Antidiabetic Activity: The potential for furoic acid derivatives and related structures to exhibit antidiabetic properties has been explored in several preclinical studies. For instance, the hypoglycemic and hypolipidemic activities of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones have been evaluated in genetically obese and diabetic mice. researchgate.net Additionally, in vitro and in silico studies of arylbenzofurans have revealed their potential as α-glucosidase inhibitors, suggesting a mechanism for antidiabetic activity. mdpi.com Furthermore, certain phenoxyisobutyric acid derivatives have been shown to act as peroxisome proliferator-activated receptor (PPAR) modulators, which are key targets in diabetes treatment. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the biological efficacy of lead compounds. By systematically modifying the chemical structure of a molecule and evaluating the impact on its biological activity, researchers can identify key pharmacophores and guide the design of more potent and selective derivatives. japtronline.comnih.gov

For furan-based inhibitors of MbtI, SAR studies have revealed that substitutions on the phenyl ring significantly influence inhibitory potency. nih.gov For example, the introduction of a cyano group at the meta position of the phenyl ring in 5-phenylfuran-2-carboxylic acid derivatives was found to be beneficial for MbtI inhibition. nih.gov

In the context of antiproliferative activity, SAR studies of 2-furoyloxychalcones have shown that the position of substituents on the chalcone (B49325) scaffold is critical for cytotoxicity against human tumor cells. frontiersin.org Specifically, a 4-methoxy substitution on the B-ring of the chalcone linked to a 2'-furoyloxy group on the A-ring resulted in a highly potent compound. frontiersin.org

Regarding antidiabetic activity, SAR studies of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones demonstrated that the nature and position of the pyridylalkoxy group significantly impact hypoglycemic and hypolipidemic effects. researchgate.net For instance, 2-(2-pyridyl)ethoxy derivatives were found to be more potent than the corresponding 3-pyridyl or 4-pyridyl analogs. researchgate.net

While specific SAR data for this compound is not extensively documented in the reviewed literature, these examples from related compound series provide a framework for future optimization efforts to enhance its various potential biological activities. The methoxybenzyl group at the 5-position of the furan ring is a key structural feature that can be systematically modified to explore its impact on enzyme inhibition, receptor binding, and other biological effects.

Influence of Furan Ring Substitutions on Activity

The furan ring is a common scaffold in many biologically active compounds due to its electron-rich nature and aromatic properties, which facilitate interactions with biological targets. ijabbr.comijabbr.com Studies on various furan derivatives have demonstrated that substitutions on the furan ring can significantly modulate their biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netutripoli.edu.ly

In compounds related to this compound, the introduction of different substituents on the furan ring has been a key strategy to enhance potency. For instance, in a series of 5-arylidene-2,4-thiazolidinediones, which share a similar 5-substituted heterocyclic structure, the addition of an extra aromatic ring or a hydrogen-bond donor group on the benzylidene moiety (analogous to the benzyl group in the target compound) enhanced inhibitory activity against aldose reductase. nih.gov

Furthermore, research on other 5-substituted-2-furoic acid derivatives has shown that the nature of the substituent at the 5-position is a critical determinant of bioactivity. In a study of 5-phenyl-2-furoyl diacylhydrazides, variations in the substituent on the phenyl ring led to significant differences in their anti-tumor and fungicidal activities. mdpi.com This suggests that while the 4-methoxybenzyl group is a key feature, further substitutions on the furan ring itself could fine-tune the biological profile of the molecule.

General findings on furan-containing compounds indicate that even slight alterations in the substitution pattern can lead to distinguishable differences in their biological actions. researchgate.net The high reactivity of the furan ring, particularly at the positions adjacent to the oxygen atom, allows for a wide range of derivatives to be synthesized and evaluated for enhanced therapeutic potential. ijabbr.com

| Furan Ring Position | Substitution Type | Observed Effect on Activity (in related compounds) | Potential Implication for this compound |

|---|---|---|---|

| Position 3 or 4 | Small alkyl or halogen groups | Can alter electronic properties and steric hindrance, influencing binding to target enzymes or receptors. | Could modulate binding affinity and specificity. |

| Position 5 | Variations in the aryl substituent | Different substituents on the phenyl ring of 5-phenyl-2-furoyl diacylhydrazides significantly impacted anti-tumor and fungicidal activity. mdpi.com | Confirms the importance of the benzyl moiety at this position for biological activity. |

Role of the Methoxybenzyl Moiety in Biological Potency

The methoxybenzyl group is a crucial component of the this compound structure, and its features play a significant role in the molecule's biological potency. The position of the methoxy group on the benzyl ring is particularly important, as it can influence the electronic properties and conformation of the entire molecule.

A study on 18F-labeled benzyl triphenylphosphonium cations, which also possess a benzyl moiety, demonstrated that the position of the methoxy group had a significant effect on the biological properties of the compounds. nih.gov Specifically, derivatives with the methoxy group at the ortho- or meta-position exhibited different pharmacokinetic properties compared to the para-substituted analog, with the ortho-substituted compound showing the most favorable characteristics for its intended use. nih.gov This highlights that the para-position of the methoxy group in this compound is likely a key determinant of its specific biological activity.

In another study on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, the presence of a para-methoxy group on a phenyl ring was found to be more active than the non-substituted counterparts, suggesting that the methoxy group can enhance biological efficacy. mdpi.com This is a recurring theme in medicinal chemistry, where the introduction of a methoxy group can improve the pharmacological profile of a compound.

The benzyl group itself, tethering the aromatic ring to the furan core, is also structurally important. In a series of acetylcholinesterase inhibitors, the replacement of a more flexible side chain with a rigid indanone moiety, which has some structural similarities to a benzyl group, maintained high potency. nih.gov This suggests that the benzyl group in this compound provides a structurally favorable linker between the furan and phenyl rings.

| Structural Feature | Observation in Related Compounds | Inferred Role in this compound |

|---|---|---|

| Para-position of Methoxy Group | Different positions of the methoxy group on a benzyl ring led to varied biological properties in other compounds. nih.gov A para-methoxy group enhanced activity in some thieno[2-3-b]pyridines. mdpi.com | The para-position is likely critical for the specific biological activity profile of the compound, potentially influencing binding to its molecular target. |

| Benzyl Linker | Provides a degree of conformational flexibility while maintaining a crucial distance between the furan and phenyl rings. | Optimally positions the phenyl and furan moieties for interaction with a biological target. |

Impact of Carboxylic Acid Functional Group Modifications

The carboxylic acid group at the 2-position of the furan ring is a key functional group that can be modified to alter the biological activity of this compound. Modifications such as esterification or amidation can change the compound's physicochemical properties, including its solubility, lipophilicity, and ability to act as a hydrogen bond donor or acceptor.

In a study on fusidic acid, a known antibacterial agent, a series of novel derivatives were synthesized by replacing the carboxylic acid group with various ester and amide groups. nih.gov A majority of these modified derivatives showed a significant increase in antiplasmodial activity against Plasmodium falciparum compared to the parent compound. nih.gov This indicates that converting the carboxylic acid to an ester or amide can be a successful strategy for enhancing biological potency.

Similarly, research on 5-(4-methylcarboxamidophenyl)-2-furoic acid involved the synthesis of derivatives where the carboxylic acid was coupled with amino acids and their methyl esters to form amides and esters. researchgate.net Several of these derivatives exhibited highly potent antimicrobial activity against various bacterial and fungal strains. researchgate.net

The rationale behind these modifications often relates to improving cell permeability or altering the interaction with the target molecule. An ester or amide may act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid, or the modified group itself may form new, beneficial interactions with the biological target.

| Modification | Observed Effect on Activity (in related compounds) | Potential Impact on this compound |

|---|---|---|

| Esterification (e.g., methyl ester) | Increased antiplasmodial activity in fusidic acid derivatives. nih.gov Potent antimicrobial activity in derivatives of a related furoic acid. researchgate.net | May enhance cell penetration and could act as a prodrug, potentially leading to improved bioavailability and efficacy. |

| Amidation (e.g., with amino acids) | Significantly increased antiplasmodial activity in fusidic acid derivatives. nih.gov Highly potent antimicrobial activity in derivatives of a related furoic acid. researchgate.net | Can introduce new hydrogen bonding capabilities, potentially leading to stronger or more specific interactions with the biological target. |

Computational Chemistry and Molecular Modeling in Understanding 5 4 Methoxybenzyl 2 Furoic Acid

Quantum Chemical Calculations (DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the intrinsic properties of a molecule. researchgate.netresearchgate.net DFT is a successful computational approach because it can yield accurate results for a wide range of physicochemical properties of chemical, physical, and biological systems. These calculations allow for the optimization of the molecule's geometry and the elucidation of its electronic characteristics. nih.gov

The electronic structure of 5-(4-Methoxybenzyl)-2-furoic acid can be thoroughly investigated using DFT methods, such as B3LYP, often paired with a basis set like 6-31G(d) or higher. researchgate.netnih.gov Such studies provide optimized molecular geometry (bond lengths and angles) and a detailed picture of the molecule's electronic orbitals.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.comnih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT

| Parameter | Description | Predicted Value | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV | Suggests good kinetic stability ajchem-a.com |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | ~3.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions ajchem-a.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 eV | A higher value correlates with greater stability nih.gov |

| Chemical Softness (σ) | Reciprocal of hardness, indicates reactivity | 0.22 eV-1 | A lower value correlates with lower reactivity nih.gov |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.orgnih.gov They are invaluable for predicting how molecules will interact and for identifying regions susceptible to electrophilic and nucleophilic attack. ajchem-a.comlibretexts.org In an MEP map, different colors represent different electrostatic potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are the preferred sites for electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. researchgate.net

Green: Represents areas of neutral potential. researchgate.net

For this compound, an MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the ether oxygen of the methoxy (B1213986) group. nih.gov These areas represent the most likely sites for forming hydrogen bonds or interacting with positive charges. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), marking it as a primary hydrogen bond donor site. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a target protein. nih.govresearchgate.net This method is crucial for understanding the structural basis of a molecule's biological activity and for structure-based drug design. The process involves placing the ligand into the binding site of a protein and evaluating the stability of the resulting complex using a scoring function. atlantis-press.com

Docking simulations for this compound against a specific protein target would predict how the molecule fits within the binding pocket. The simulation generates multiple possible binding poses, which are then ranked based on their calculated binding affinity. nih.gov This affinity is typically expressed as a binding energy (e.g., in kcal/mol), where a more negative value signifies a more stable and favorable interaction between the ligand and the protein. atlantis-press.com

The binding mode describes the specific conformation of the ligand and its orientation relative to the protein's amino acid residues. For example, studies on kinase inhibitors have classified binding modes as Type I or Type II, depending on whether they bind to the active 'DFG-in' or inactive 'DFG-out' conformation of the protein, respectively. nih.gov Docking can help determine which mode this compound might adopt.

Beyond predicting the binding pose, molecular docking identifies the specific amino acid residues within the protein's binding site that interact with the ligand. researchgate.net These interactions are critical for stabilizing the ligand-protein complex. For this compound, the key interactions would likely involve:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O). It would be expected to form hydrogen bonds with polar or charged residues like Arginine, Lysine, Aspartate, or Serine. researchgate.net The ether and furan (B31954) oxygens can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzyl (B1604629) and furan rings are hydrophobic and would likely engage in favorable interactions with nonpolar residues such as Leucine, Valine, Phenylalanine, and Tryptophan.

π-π Stacking: The aromatic rings (furan and phenyl) can form π-π stacking interactions with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 2: Potential Interacting Residues and Interaction Types for this compound

| Functional Group of Ligand | Potential Interaction Type | Example Protein Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Salt Bridge | Arginine (Arg), Lysine (Lys), Asparagine (Asn), Serine (Ser) |

| Methoxy Group (-OCH3) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr) |

| Furan Ring Oxygen | Hydrogen Bond Acceptor | Asparagine (Asn), Glutamine (Gln) |

| Benzyl & Furan Rings | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu), Valine (Val) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mst.dkanalis.com.my The fundamental principle is that the structural similarity of molecules often leads to similar properties and biological activities. mst.dk QSAR models are powerful tools in drug discovery for predicting the activity of untested compounds and for optimizing lead compounds to enhance their potency or reduce toxicity. atlantis-press.comnih.gov

To build a QSAR model for this compound and its analogs, one would first synthesize a library of related compounds with variations in their structure. The biological activity of these compounds would be measured experimentally. Then, a wide range of molecular descriptors, which are numerical representations of the molecules' properties, would be calculated. These descriptors typically fall into three categories:

Lipophilic Descriptors: Such as LogP, which describes the hydrophobicity of the molecule.

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties. atlantis-press.com

Steric Descriptors: Such as molecular weight, molar refractivity, and various topological indices, which describe the size and shape of the molecule. nih.gov

Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed biological activity. analis.com.my A robust QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Table 3: Example of Descriptors for a QSAR Analysis of this compound Analogs

| Compound | R-Group (at position X) | LogP (Lipophilic) | Dipole Moment (Electronic) | Molecular Weight (Steric) | Measured Activity (IC50, µM) |

| 1 | -OCH3 (parent) | 3.1 | 3.5 D | 232.23 | 10.5 |

| 2 | -H | 2.8 | 3.1 D | 202.20 | 18.2 |

| 3 | -Cl | 3.5 | 3.8 D | 236.65 | 7.8 |

| 4 | -NO2 | 2.9 | 5.1 D | 247.20 | 5.1 |

| 5 | -CH3 | 3.4 | 3.4 D | 216.23 | 12.3 |

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational drug discovery. researchgate.netnih.govresearchgate.net These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a compound like this compound, a QSAR study would typically involve a set of structurally similar furoic acid derivatives with known biological activities (e.g., enzyme inhibition, receptor binding) against a specific target.

The development process for a predictive model for this class of compounds would follow these general steps:

Data Set Curation: A dataset of furoic acid derivatives, including this compound, with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) would be compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors representing its physicochemical properties would be calculated. nih.govslideshare.net

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that links the descriptors to the biological activity. researchgate.netijnc.ir

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Such a model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds.

Identification of Physicochemical Descriptors Influencing Activity

The process involves:

Calculating Descriptors: A vast number of descriptors can be computed using specialized software. These are categorized into different types, such as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., van der Waals surface area).

Variable Selection: Statistical techniques are employed to identify the subset of descriptors that has the most significant correlation with the biological activity. nih.gov This step is crucial for creating a simple, interpretable, and predictive QSAR model.

The identified descriptors provide valuable insights into the mechanism of action. For instance, a positive correlation with a hydrophobicity descriptor like LogP might suggest that the compound interacts with a hydrophobic pocket in its biological target. A negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to activity.

Table 1: Illustrative Physicochemical Descriptors for QSAR Studies This table presents examples of common descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Class | Descriptor Name | Description | Potential Influence on Activity |

| Electronic | Hammett Constant (σ) | Measures the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. | Influences binding through electronic interactions like hydrogen bonds or pi-stacking. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Governs membrane permeability and hydrophobic interactions with the target. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or a group of atoms. | Defines the size and shape requirements for fitting into a binding site. |

| Topological | Kier Flexibility Index | A calculated value that describes the degree of molecular flexibility. | Affects the ability of the molecule to adopt the optimal conformation for binding. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

This table is for illustrative purposes to explain the methodology. Specific values are not provided as they depend on the specific QSAR study and software used.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. ijnc.irmdpi.com For this compound, an MD simulation would provide detailed insights into its dynamic behavior, including its conformational flexibility and the stability of its interactions with a biological target, such as a protein or DNA. nih.govresearchgate.net

The simulation process involves:

System Setup: A virtual system is created containing the molecule of interest (this compound), often along with its biological target and surrounded by solvent molecules (typically water) to mimic physiological conditions. ijnc.ir

Simulation Run: The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to simulate the movements of the atoms over a specific period, typically nanoseconds to microseconds. mdpi.com

Trajectory Analysis: The resulting trajectory—a record of atomic positions and velocities over time—is analyzed to understand various dynamic properties.

For this compound, analysis of the MD trajectory would reveal:

Conformational Preferences: The molecule is not static; the bond between the furan ring and the benzyl group allows for rotation. MD simulations can identify the most stable, low-energy conformations of the molecule in solution or when bound to a target. nih.gov